
11-cis-Retinoic Acid Methyl Ester
Overview
Description
11-cis-Retinoic Acid Methyl Ester is a derivative of vitamin A, specifically a methyl ester form of 11-cis-retinoic acid. This compound plays a crucial role in the visual cycle, particularly in the regeneration of visual pigments in the retina. It is a key component in the biochemistry of vision, facilitating the conversion of light into visual signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-Retinoic Acid Methyl Ester typically involves the isomerization of all-trans-retinoic acid to 11-cis-retinoic acid, followed by esterification. One common method includes the use of palladium nitrate as a catalyst to transform 11-cis-tretinoin into all-trans tretinoin, which is then esterified .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The esterification step is critical and is usually carried out under acidic conditions to facilitate the formation of the methyl ester .
Chemical Reactions Analysis
Types of Reactions: 11-cis-Retinoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion to 11-cis-retinaldehyde.
Reduction: Formation of 11-cis-retinol.
Isomerization: Conversion between cis and trans forms.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as RDH5.
Reduction: Involves dehydrogenases like RDH8 and RDH12.
Isomerization: Can be catalyzed by light or specific enzymes
Major Products:
11-cis-Retinaldehyde: A key intermediate in the visual cycle.
11-cis-Retinol: Another important retinoid in vision.
Scientific Research Applications
11-cis-Retinoic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other retinoids.
Biology: Studied for its role in the visual cycle and its interaction with opsins.
Medicine: Investigated for potential therapeutic uses in treating retinal diseases and certain cancers.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its retinoid activity
Mechanism of Action
The mechanism of action of 11-cis-Retinoic Acid Methyl Ester involves its conversion to 11-cis-retinaldehyde, which binds to opsins in the retina. This binding triggers a conformational change in the opsin, initiating a signal transduction pathway that ultimately results in visual perception. The compound interacts with various enzymes and proteins, including RDH5 and CRALBP, to facilitate its conversion and transport within the visual cycle .
Comparison with Similar Compounds
All-trans-Retinoic Acid: Another form of retinoic acid with different isomerization properties.
11-cis-Retinaldehyde: Directly involved in the visual cycle.
11-cis-Retinol: A precursor in the synthesis of 11-cis-retinaldehyde
Uniqueness: 11-cis-Retinoic Acid Methyl Ester is unique due to its specific role in the visual cycle and its ability to isomerize between cis and trans forms. This property is crucial for its function in vision, distinguishing it from other retinoids that may not participate directly in the visual process .
Biological Activity
11-cis-Retinoic Acid Methyl Ester (11-cis-RAME) is a derivative of vitamin A, specifically a methyl ester form of 11-cis-retinoic acid. This compound plays a significant role in various biological processes, particularly in the visual cycle and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for health and disease.
Overview of this compound
Chemical Properties:
- CAS Number: 25428-67-5
- Molecular Formula: CHO
- Structure: The compound features a methyl ester functional group attached to the 11-cis-retinoic acid backbone, which is crucial for its biological activity.
11-cis-RAME primarily exerts its effects through interaction with retinoic acid receptors (RARs), which are nuclear receptors that regulate gene expression. The binding of 11-cis-RAME to RARs induces conformational changes that activate transcription factors, leading to the modulation of various genes involved in:
- Vision: It is critical in the regeneration of visual pigments in the retina, facilitating the conversion of light into visual signals.
- Cellular Processes: Influences cell differentiation, proliferation, and apoptosis.
Biochemical Pathways
The compound is involved in several key biochemical pathways:
- Visual Cycle: It participates in the regeneration of 11-cis-retinal, essential for forming the visual chromophore.
- Retinoid Signaling Pathway: Impacts embryonic development, immune function, and maintenance of epithelial tissues.
- Metabolic Pathways: Engages in the retinoid cycle, which is vital for maintaining adequate levels of retinoids in tissues.
Cellular Effects
Research indicates that 11-cis-RAME influences various cellular processes:
- Gene Expression: Modulates genes related to vision and cellular differentiation.
- Cellular Metabolism: Affects metabolic pathways that regulate energy homeostasis and lipid metabolism.
Pharmacokinetics
The pharmacokinetic profile of 11-cis-RAME suggests it can be stored in body tissues at significant levels. Its absorption and distribution are influenced by its interaction with transport proteins and enzymes involved in retinoid metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activity of 11-cis-RAME:
-
Visual Cycle Study:
- A study demonstrated that 11-cis-RAME is critical for regenerating visual pigments in retinal cells. Inhibition of its synthesis led to impaired vision in animal models, highlighting its essential role in phototransduction pathways .
- Cancer Research:
- Adipogenesis Inhibition:
Comparative Analysis with Related Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Key role in vision; potential anti-cancer effects | Specific interaction with RARs; involved in visual cycle |
All-trans-Retinoic Acid | Regulates gene expression; used in dermatology | More potent in certain cancer therapies |
9-cis-Retinoic Acid | Similar effects on cell proliferation | Different metabolic pathways compared to 11-cis |
Properties
IUPAC Name |
methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7-,13-12+,16-9+,17-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-JIWRVPIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)OC)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858369 | |
Record name | (11cis)-O~15~-Methylretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25428-67-5 | |
Record name | (11cis)-O~15~-Methylretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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